Methyl 2,3-dibromobenzoate
Overview
Description
Methyl 2,3-dibromobenzoate is an aromatic ester . It can be prepared from 2,5-dibromobenzoic acid via esterification with methanol .
Synthesis Analysis
The synthesis of Methyl 2,3-dibromobenzoate involves the esterification of 2,5-dibromobenzoic acid with methanol . It also participates in cobalt (II) Schiff′s base complex catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones respectively .Molecular Structure Analysis
The molecular formula of Methyl 2,3-dibromobenzoate is C8H6Br2O2 . The molecular weight is 293.940 Da .Chemical Reactions Analysis
Methyl 2,3-dibromobenzoate undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .Scientific Research Applications
Theoretical and Computational Studies
Benzimidazole derivatives, including substances structurally related to Methyl 2,3-dibromobenzoate, have been studied for their potential activity as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) showed properties relevant to their action as corrosion inhibitors, such as energy gap and electron transfer, indicating their potential utility in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).
Polymeric and Solid Lipid Nanoparticles
In the realm of agricultural applications, carbendazim (methyl-2-benzimidazole carbamate), a compound with some structural similarity to Methyl 2,3-dibromobenzoate, has been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This technology offers advantages such as enhanced delivery to the site of action and reduced environmental toxicity, showcasing the potential of related compounds in sustainable agriculture and pest management (Campos et al., 2015).
Antimicrobial and Preservative Uses
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is structurally related to Methyl 2,3-dibromobenzoate and widely used as an antimicrobial agent in cosmetics, personal-care products, and food preservation. Studies have analyzed its crystal structure, intermolecular interactions, and computational properties, providing insights into its effectiveness and potential applications of similar compounds in various industries (Sharfalddin et al., 2020).
Antitumor Agents
Dihydrobenzofuran lignans, synthesized through oxidative dimerization of certain acid methyl esters, have shown potential antitumor activity by inhibiting tubulin polymerization. These findings highlight the possibilities for Methyl 2,3-dibromobenzoate and related compounds in the development of new antitumor agents (Pieters et al., 1999).
Antifungal Activity
The antifungal activity of methyl 2,3-dihydroxybenzoate against plant pathogens suggests potential applications of structurally related compounds like Methyl 2,3-dibromobenzoate in biofungicide development for plant disease management (Lee et al., 2017).
Safety and Hazards
Methyl 2,3-dibromobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Mechanism of Action
Mode of Action
The presence of the bromine atoms in the compound could potentially enhance its reactivity, allowing it to interact with its targets .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can lead to changes in protein function and cellular signaling .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Brominated compounds can cause changes in protein function and cellular signaling, potentially leading to various physiological effects .
properties
IUPAC Name |
methyl 2,3-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSBSFMUOQBIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470538 | |
Record name | Methyl 2,3-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dibromobenzoate | |
CAS RN |
881667-36-3 | |
Record name | Methyl 2,3-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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